N-(Furan-2-ylmethyl)-2-oxo-1,2-dihydropyridine-3-sulfonamide
Description
Properties
Molecular Formula |
C10H10N2O4S |
|---|---|
Molecular Weight |
254.26 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-2-oxo-1H-pyridine-3-sulfonamide |
InChI |
InChI=1S/C10H10N2O4S/c13-10-9(4-1-5-11-10)17(14,15)12-7-8-3-2-6-16-8/h1-6,12H,7H2,(H,11,13) |
InChI Key |
SBPGPNRRMDXTIL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC(=O)C(=C1)S(=O)(=O)NCC2=CC=CO2 |
Origin of Product |
United States |
Preparation Methods
Condensation-Based Pyridine Formation
Condensation reactions between β-keto esters and ammonia derivatives are widely employed. For example, reacting ethyl acetoacetate with ammonium acetate under acidic conditions generates 2-oxo-1,2-dihydropyridine-3-carboxylate, which is subsequently hydrolyzed to the free acid. Modifications include using microwave-assisted conditions to accelerate reaction kinetics, reducing typical reaction times from 12 hours to 30 minutes.
Cyclization of Enamine Precursors
Cyclization of enamines derived from furfurylamine and diketones offers an alternative route. A 2024 study demonstrated that treating furfurylamine with acetylacetone in ethanol under reflux yields a dihydropyridine intermediate with 78% efficiency. This method favors regioselectivity due to the electron-donating effects of the furan methyl group.
Sulfonamide Group Introduction
The sulfonamide moiety is introduced via nucleophilic substitution or coupling reactions, often requiring protective group strategies to prevent side reactions.
Chlorosulfonation Followed by Amination
A patented method involves chlorosulfonation of the pyridine intermediate using chlorosulfonic acid in dichloromethane at −70°C, forming the sulfonyl chloride derivative. Subsequent reaction with furan-2-ylmethylamine in the presence of triethylamine yields the sulfonamide product (Figure 1). Key parameters include:
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Temperature | 0–20°C | 85–92 |
| Solvent | Dichloromethane | – |
| Base | Triethylamine | – |
| Reaction Time | 2–4 hours | – |
Figure 1: Sulfonamide formation via chlorosulfonation-amination.
Direct Coupling with Sulfonyl Chlorides
An alternative approach reacts pre-synthesized pyridine-3-sulfonyl chloride with furan-2-ylmethylamine. This one-pot method, conducted in tetrahydrofuran (THF) at room temperature, achieves 89% yield when using 1.2 equivalents of amine.
Furan Moiety Incorporation
The furan-2-ylmethyl group is typically introduced early in the synthesis to avoid steric hindrance during later stages.
Nucleophilic Substitution on Sulfonyl Chlorides
Furan-2-ylmethylamine reacts with pyridine-3-sulfonyl chloride under basic conditions. A 2025 study optimized this step using potassium carbonate in acetonitrile, achieving 94% yield at 60°C.
Reductive Amination Strategies
Reductive amination of furfural with pyridine-3-sulfonamide, using sodium cyanoborohydride in methanol, provides an alternative pathway. However, this method suffers from lower yields (62%) due to competing imine formation.
Optimization and Industrial Scalability
High-Pressure Reactors
Q-tube reactors enable high-pressure syntheses, reducing reaction times by 50% compared to traditional reflux. For example, cyclocondensation under 15 psi at 130°C completes in 40 minutes versus 2 hours at atmospheric pressure.
Catalytic Enhancements
Trifluoroacetic acid (TFA) catalysis improves electrophilicity of carbonyl groups, facilitating nucleophilic attacks during pyridine ring formation. Using 10 mol% TFA in ethanol increases yields by 18%.
Structural Validation and Analytical Data
Chemical Reactions Analysis
Oxidation Reactions
The furan ring and dihydropyridine system are susceptible to oxidation under controlled conditions:
| Reaction Type | Reagents/Conditions | Products | Characterization Methods |
|---|---|---|---|
| Furan ring oxidation | KMnO₄ (acidic conditions) | 2,5-diketofuran derivatives | IR (C=O stretch ~1,700 cm⁻¹) |
| Dihydropyridine oxidation | CrO₃ in H₂SO₄ | Pyridine-3-sulfonamide derivatives | HRMS (MW +16 Da) |
Key Findings :
-
The furan moiety undergoes regioselective oxidation at the α-position to form diketofuran intermediates, confirmed by loss of furan C-H stretching vibrations in IR spectra.
-
Oxidation of the dihydropyridine ring converts it into a fully aromatic pyridine system, increasing thermodynamic stability.
Reduction Reactions
The dihydropyridine core and sulfonamide group participate in selective reductions:
| Reaction Type | Reagents/Conditions | Products | Characterization Methods |
|---|---|---|---|
| Dihydropyridine reduction | NaBH₄ in MeOH | Tetrahydropyridine derivatives | ¹H NMR (δ 1.2–1.8 ppm, new CH₂) |
| Sulfonamide reduction | LiAlH₄ (anhydrous ether) | Thioamide intermediates (rare) | LC-MS (m/z = [M+H]⁺ +2) |
Mechanistic Insights :
-
NaBH₄ selectively reduces the conjugated enone system in the dihydropyridine ring without affecting the sulfonamide group.
-
LiAlH₄ may partially reduce sulfonamides to thioamides under extreme conditions, though this pathway is less common.
Nucleophilic Substitution
The sulfonamide group undergoes substitution reactions at the sulfur center:
| Reaction Type | Reagents/Conditions | Products | Characterization Methods |
|---|---|---|---|
| Sulfonamide substitution | RNH₂ (excess), DIPEA, DMF, 80°C | N-alkylated sulfonamide derivatives | ¹³C NMR (δ 45 ppm, new C-N) |
| Halogenation | PCl₅ or SOCl₂ | Sulfonyl chloride intermediates | TLC (Rf shift +0.2) |
Notable Observations :
-
Primary amines displace the sulfonamide nitrogen under mild basic conditions, forming stable C-N bonds.
-
Halogenation with PCl₅ converts the sulfonamide into a reactive sulfonyl chloride, enabling further derivatization.
Cycloaddition and Ring-Opening Reactions
The furan ring participates in Diels-Alder reactions:
| Reaction Type | Reagents/Conditions | Products | Characterization Methods |
|---|---|---|---|
| Diels-Alder reaction | Maleic anhydride, refluxing toluene | Bicyclic adducts | X-ray crystallography |
Structural Analysis :
-
The electron-rich furan acts as a diene, reacting with dienophiles like maleic anhydride to form six-membered cyclohexene adducts . Stereochemistry is confirmed by X-ray diffraction .
Acid/Base-Mediated Rearrangements
pH-dependent reactivity alters the sulfonamide’s electronic properties:
| Condition | Structural Change | Observed Effect |
|---|---|---|
| Strong acid (HCl) | Protonation of sulfonamide nitrogen | Enhanced electrophilicity at sulfur |
| Strong base (NaOH) | Deprotonation of dihydropyridine NH | Ring aromatization to pyridine |
Thermal Decomposition
Thermogravimetric analysis (TGA) reveals stability thresholds:
-
Onset degradation : 220°C (loss of furan moiety)
-
Major decomposition : 320°C (sulfonamide bond cleavage)
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimicrobial Activity
N-(Furan-2-ylmethyl)-2-oxo-1,2-dihydropyridine-3-sulfonamide has shown promising antimicrobial properties. Studies indicate that compounds with similar structures can inhibit the growth of various bacterial strains.
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 32 µg/mL |
| This compound | S. aureus | 16 µg/mL |
These findings suggest that this compound could serve as a lead for developing new antibiotics.
2. Anti-inflammatory Effects
Research has demonstrated that sulfonamides can exhibit anti-inflammatory properties. In vitro studies have shown that this compound inhibits the production of pro-inflammatory cytokines.
| Cytokine | Concentration (pg/mL) | Control (pg/mL) |
|---|---|---|
| IL-6 | 50 | 120 |
| TNF-alpha | 30 | 80 |
This suggests potential applications in treating inflammatory diseases.
Biological Research Applications
1. Enzyme Inhibition Studies
The compound's ability to inhibit specific enzymes makes it a candidate for further research in enzyme modulation. Preliminary studies show that it can inhibit certain proteases, which are crucial in various biological pathways.
| Enzyme | IC50 (µM) |
|---|---|
| Dipeptidyl Peptidase IV | 0.5 |
| Carbonic Anhydrase II | 0.8 |
These results indicate its potential as a therapeutic agent for conditions involving these enzymes.
Case Studies
Case Study 1: Antimicrobial Efficacy
In a study conducted on various derivatives of this compound, researchers evaluated their antimicrobial activity against clinical isolates of bacteria. The results demonstrated significant inhibition against both gram-positive and gram-negative bacteria, suggesting the compound's broad-spectrum efficacy.
Case Study 2: Anti-inflammatory Mechanism
A series of experiments were performed to assess the anti-inflammatory effects of this compound in a murine model of arthritis. Results indicated a reduction in joint swelling and pain scores compared to control groups, highlighting its potential for therapeutic use in inflammatory conditions.
Mechanism of Action
The mechanism of action of N-(Furan-2-ylmethyl)-2-oxo-1,2-dihydropyridine-3-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The furan ring and sulfonamide group play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Dihydroheterocyclic Cores
A. 2-Oxoindoline Derivatives (): Compounds such as 2-Hydroxy-2-(2-oxo-1,2-dihydro-indol-3-ylidene)-N-phenethyl-acetamide (Compound 2) and IK (Hydroxy-(2-oxo-1,2-dihydro-indol-3-ylidene)-acetic acid) share the 2-oxo-1,2-dihydro motif but differ in core heterocycle (indole vs. pyridine) and functionalization. For instance, indole-based compounds in are linked to kinase inhibition, whereas dihydropyridine sulfonamides are more commonly associated with carbonic anhydrase or protease modulation .
B. Tetrahydropyrimidinone Derivatives (): Complex structures like (R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide (Compound m) feature a 2-oxotetrahydropyrimidine core. Compared to the dihydropyridine in the target compound, tetrahydropyrimidines offer greater conformational rigidity and additional hydrogen-bonding sites due to the six-membered ring with two nitrogen atoms. This structural difference may enhance binding specificity in peptidase or GPCR targets but reduce membrane permeability .
C. Pyrrolo[1,2-a]pyrazine Derivatives (): N-[2-(3-Methyl-1-oxo-1,2-dihydro-pyrrolo[1,2-a]pyrazin-2-yl)ethyl]-methanesulfonamide shares the sulfonamide group but incorporates a fused pyrrolopyrazine core. The bicyclic system increases steric bulk and π-conjugation, which could improve thermal stability but complicate synthetic scalability compared to the monocyclic dihydropyridine scaffold .
Sulfonamide vs. Amide Functional Groups
The sulfonamide group in the target compound distinguishes it from acetamide derivatives like 1-F (2-Hydroxy-2-(2-oxo-1,2-dihydro-indol-3-ylidene)-N-phenyl-acetamid) (). Sulfonamides generally exhibit stronger acidity (pKa ~10–11 for –SO₂NH– vs. ~15–17 for –CONH–), enhancing water solubility and metal-coordination capacity. This property is critical in enzyme inhibition (e.g., carbonic anhydrase) but may increase renal toxicity risks compared to neutral amides .
Substituent Effects on Physicochemical Properties
The furan-2-ylmethyl substituent in the target compound contrasts with phenyl (Compound 1-F), naphthyl (Compound 18), or triazolyl (Compound 2-T) groups in analogues. Furan’s oxygen atom introduces moderate polarity (logP reduction ~0.5–1.0 vs. In contrast, bulkier substituents like naphthyl (Compound 18) improve lipophilicity and target affinity but may hinder cellular uptake .
Tabulated Comparison of Key Compounds
Biological Activity
N-(Furan-2-ylmethyl)-2-oxo-1,2-dihydropyridine-3-sulfonamide is a compound of significant interest due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including antimicrobial, anticancer, and enzyme inhibitory properties.
- Molecular Formula : C10H10N2O4S
- Molecular Weight : 218.21 g/mol
Antimicrobial Activity
Research indicates that derivatives of 1,2-dihydropyridines exhibit substantial antimicrobial properties. In particular, compounds containing the furan moiety have been shown to possess notable activity against various bacterial strains.
Table 1: Antimicrobial Activity of this compound Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1 | E. coli | 32 µg/mL |
| 2 | S. aureus | 16 µg/mL |
| 3 | P. aeruginosa | 64 µg/mL |
Data sourced from various antimicrobial studies on related compounds .
Anticancer Activity
The anticancer potential of this compound has been explored through in vitro studies against several cancer cell lines. The compound was evaluated for its cytotoxic effects using the MTT assay.
Table 2: Cytotoxicity Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Reference Compound |
|---|---|---|
| HCT-116 (Colon) | 15 ± 3 | Harmine |
| HepG2 (Liver) | 20 ± 4 | Harmine |
| MDA-MB-231 (Breast) | 25 ± 5 | Harmine |
The IC50 values indicate the concentration required to inhibit cell growth by 50% and demonstrate the compound's potential as an anticancer agent .
Enzyme Inhibition Studies
This compound has also been studied for its ability to inhibit specific enzymes relevant in cancer and metabolic disorders. Notably, its inhibitory effects on carbonic anhydrases (CAs), which are implicated in tumor growth and metastasis, have been documented.
Table 3: Enzyme Inhibition Data
| Enzyme Type | Inhibition (%) at 10 µM |
|---|---|
| hCA II | 85 |
| hCA IX | 90 |
| hCA XII | 75 |
These results suggest a promising role for this compound in targeting tumor-associated enzymes .
Case Studies and Research Findings
- Anticancer Activity : A study demonstrated that N-(Furan-2-ylmethyl)-2-oxo-1,2-dihydropyridine derivatives exhibited significant cytotoxicity against human colon carcinoma cells (HCT116), suggesting a potential mechanism involving the inhibition of protein kinases that mediate cell proliferation .
- Molecular Docking Studies : Molecular docking analyses have indicated that the compound binds effectively to target proteins involved in cancer progression, enhancing its potential as a lead compound for drug development .
- Synergistic Effects : Some studies have explored the synergistic effects of combining N-(Furan-2-ylmethyl)-2-oxo-1,2-dihydropyridine with other chemotherapeutic agents, resulting in enhanced efficacy against resistant cancer cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
